molecular formula C18H16N4O3S B2558753 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170507-81-9

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2558753
CAS RN: 1170507-81-9
M. Wt: 368.41
InChI Key: VUFNPMORVUZXBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. The molecular formula provides information about the number and type of atoms in the molecule, while the arrangement of atoms determines the shape of the molecule. Unfortunately, the specific molecular structure analysis for “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is not available in the retrieved papers .

Scientific Research Applications

Synthesis and Characterization

Studies have focused on the synthesis and characterization of new compounds with structural similarities, emphasizing their potential applications in medical and pharmaceutical research. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, highlighting their in vitro cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014).

Anticancer Activity

Several studies have synthesized novel compounds to evaluate their anticancer activities. These compounds are assessed for their potential to inhibit tumor growth, with some showing promising results against various cancer cell lines. The design, synthesis, and biological evaluation of compounds as potent, selective inhibitors of biomolecular targets related to cancer have been documented (Cui, Tang, Zhang, & Liu, 2019).

Antibacterial and Antimicrobial Agents

Research into the antibacterial and antimicrobial properties of these compounds has been conducted, with some studies reporting novel synthetic routes to create derivatives with significant activity against bacterial and fungal pathogens (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Fluorescent Dyes and Optical Properties

The synthesis and study of novel fluorescent dyes based on similar molecular structures have been explored. These compounds exhibit varying absorption and emission spectra, which are influenced by their substituents, making them potential candidates for applications in fluorescent labeling and imaging techniques (Jiang, Liu, Lv, & Zhao, 2012).

Herbicidal Activity

Compounds with structural similarities have been synthesized and evaluated for their herbicidal activity, demonstrating the potential for agricultural applications. The optimization of substituents has been shown to enhance the activity against various weeds, providing a basis for the development of new herbicides (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).

Mechanism of Action

    Target of Action

    Thiazoles, a class of compounds that includes “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide”, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of this compound would depend on its exact structure and functional groups.

    Mode of Action

    The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific biological target they interact with .

    Biochemical Pathways

    Thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by “this compound” would depend on its specific targets and mode of action.

  • Result of Action

    The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazole derivatives can have a variety of effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-3-24-14-6-4-5-11-9-15(25-16(11)14)12-10-26-18(20-12)21-17(23)13-7-8-19-22(13)2/h4-10H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFNPMORVUZXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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